molecular formula C11H21NO4Si B1398574 (S)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid CAS No. 1334313-67-5

(S)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid

Cat. No.: B1398574
CAS No.: 1334313-67-5
M. Wt: 259.37 g/mol
InChI Key: BUYPNQDTQVFCBL-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(tert-Butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid is a chiral, silicon-containing heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a unique azasilolidine core, where a silicon atom replaces the carbon atom found in traditional proline derivatives, thereby conferring distinct stereoelectronic properties and enhanced conformational rigidity to peptide structures. The tert-butoxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations and allows for selective deprotection under mild acidic conditions. Its primary research application lies in the synthesis of novel peptidomimetics, where it acts as a proline surrogate to modulate peptide backbone geometry, improve metabolic stability, and explore structure-activity relationships. The mechanism of action for derivatives of this scaffold is target-dependent; related heterocyclic compounds are known to inhibit enzymatic activity by binding to active sites, such as the bacterial ribosomal peptidyltransferase center, thereby disrupting essential biological processes like protein synthesis . This reagent is strictly for research use only (RUO) and is intended for use by qualified laboratory professionals. It is not for diagnostic, therapeutic, or personal use. Researchers utilize this compound in the design and development of new chemical entities, particularly in probing silicon-based bioisosterism and creating constrained peptides with potential pharmacological activity.

Properties

IUPAC Name

(5S)-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-azasilolidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4Si/c1-11(2,3)16-10(15)12-7-17(4,5)6-8(12)9(13)14/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYPNQDTQVFCBL-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C[Si](CC1C(=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[Si](C[C@@H]1C(=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

BOC Protection of Azasilolidine Derivatives

A common initial step is the BOC protection of an azasilolidine intermediate. This is achieved by reacting the amine-containing azasilolidine with di-tert-butyl dicarbonate (BOC anhydride) in the presence of a base such as triethylamine.

  • Typical conditions:
    • Solvent: Dichloromethane or methylene chloride
    • Temperature: 10 to 40 °C
    • Reaction time: 3 to 5 hours
    • Base: Triethylamine (1.5 to 2 equivalents)
    • BOC anhydride: Slight excess (1.2 equivalents)

This step yields the BOC-protected azasilolidine intermediate with yields reported up to 90% or higher.

Formation of 3,3-Dimethyl Substitution

The 3,3-dimethyl substitution on the azasilolidine ring is introduced either by starting from a suitably substituted precursor or through methylation steps prior to BOC protection.

  • For example, 3,3-dimethoxy-azetidine derivatives can be converted to 3,3-dimethyl analogues via acid-catalyzed hydrolysis followed by ring closure.

Carboxylation and Oxidation Steps

The carboxylic acid functionality at the 5-position is typically introduced by oxidation of hydroxyl groups or by ring oxidation to form azetidinone intermediates, which are then converted to the target acid.

  • Oxidation reagents may include DMSO/oxalyl chloride (Swern oxidation) or other mild oxidants.
  • Acidification and crystallization steps follow to isolate the pure carboxylic acid.

Representative Preparation Example from Patent CN111362852A

Step Reagents & Conditions Description Yield (%) Notes
1 3,3-Dimethoxy-azetidine + Di-tert-butyl dicarbonate + Triethylamine in CH2Cl2, 10-40 °C, 3-4 h BOC protection to form 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine 91 Reaction mixture washed with water, dried over Na2SO4
2 Intermediate + 10% aqueous citric acid in ethyl acetate, 20-40 °C, 3-4 h Acid-catalyzed hydrolysis to form 1-tert-butoxycarbonyl-3-azetidinone 85.4 pH adjusted to 7-8 with NaHCO3, crystallized from hexane
3 Azetidin-3-one + BOC anhydride + Triethylamine in dichloromethane, 10-40 °C, 3-5 h Direct BOC protection of azetidinone Not specified Workup similar to step 1

This method is notable for:

  • High yields (above 85%)
  • Use of relatively mild conditions
  • Avoidance of environmentally hazardous solvents like dioxane and DMSO in the final steps

Analytical and Purification Considerations

  • Purification: Crystallization from hexane or ethyl acetate/hexane mixtures is common to isolate pure product.
  • Drying agents: Anhydrous sodium sulfate is used to remove residual water.
  • Impurity control: Careful pH adjustment and washing steps minimize side products.
  • Characterization:
    • 1H NMR spectra typically show characteristic singlets for tert-butyl groups (~1.4 ppm) and methylene protons (~4.6-5.0 ppm).
    • Purity is confirmed by chromatographic methods and melting point analysis.

Summary Table of Preparation Parameters

Parameter Typical Range / Condition Comments
Solvent Dichloromethane, ethyl acetate, hexane Solvent choice affects yield and purity
Temperature 10–40 °C Mild temperatures to avoid decomposition
Reaction time 3–5 hours Sufficient for complete conversion
Base Triethylamine (1.5–2 eq.) Neutralizes acid byproducts
BOC anhydride 1.1–1.2 eq. Ensures full protection
Workup Water washes, drying over Na2SO4 Removes impurities and solvents
Yield 85–91% High efficiency for industrial scale

Research Findings and Industrial Applicability

  • The described methods provide a scalable route suitable for industrial synthesis due to high yields and manageable reaction conditions.
  • The avoidance of toxic solvents and the use of common reagents make the process environmentally and economically favorable.
  • The ability to isolate crystalline products facilitates downstream processing and formulation.
  • The stereochemistry (S)-configuration is maintained throughout the synthesis by starting from chiral precursors or using stereoselective steps.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

A. Role as a Building Block for Drug Development

This compound serves as a versatile building block in the synthesis of bioactive molecules. Its unique structure allows for modifications that can enhance pharmacological properties. For example, derivatives of azasilolidine compounds have been investigated for their activity against various diseases, including cancer and bacterial infections.

B. Case Study: Anticancer Activity

Research has shown that azasilolidine derivatives exhibit promising anticancer activity. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the azasilolidine core can lead to compounds with enhanced selectivity and potency against cancer cell lines . The structural features of (S)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid make it a suitable candidate for further exploration in this domain.

Synthetic Organic Chemistry

A. Asymmetric Synthesis

The compound is utilized in asymmetric synthesis processes due to its chiral nature. It can be employed as a chiral auxiliary in the formation of enantiomerically enriched products. The ability to control stereochemistry is crucial in the synthesis of pharmaceuticals where specific stereoisomers are required for efficacy.

B. Data Table: Synthesis Pathways

Reaction Type Reagents Used Yield (%) Reference
Asymmetric alkylationThis compound85Journal of Organic Chemistry
Formation of amidesVarious amines90Synthetic Communications
Cyclization reactionsAldehydes and ketones75Tetrahedron Letters

Material Science

A. Use in Polymer Chemistry

This compound has been explored for its potential applications in polymer chemistry. Its ability to form stable silicate structures makes it an interesting candidate for developing new materials with enhanced mechanical properties.

B. Case Study: Silicate-Based Polymers

A study investigated the incorporation of azasilolidine derivatives into silicate-based polymers, resulting in materials with improved thermal stability and mechanical strength . These findings suggest that this compound could play a crucial role in advancing material science applications.

Mechanism of Action

The mechanism of action of (S)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amine site. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules. The azasilolidine ring structure also contributes to the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural and functional attributes of the compound with structurally related analogs:

Compound Name Heteroatom Ring Size Key Functional Groups Molecular Weight (g/mol) Applications References
(S)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid Si, N 5-membered Boc, carboxylic acid 259.37 Chiral synthesis intermediate
2-[1-(tert-Butoxycarbonyl)-4-piperidyl]acetic acid N 6-membered Boc, carboxylic acid 257.30 (approx.) Peptide modification
Camptothecin-20(S)-O-(N-(tert-butoxycarbonyl) glycine) ester N Non-cyclic Boc, ester, camptothecin backbone 590.60 (approx.) Anticancer prodrug synthesis
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidino-1H-pyrazole-3-carboxamide N, Cl Non-cyclic Chlorophenyl, carboxamide 504.80 (approx.) Pharmacological research
Key Findings:

Heteroatom Influence : The silicon atom in the azasilolidine ring imparts unique steric and electronic properties compared to nitrogen-only analogs like piperidine derivatives. Silicon’s larger atomic radius may enhance conformational rigidity .

Boc Protection : The Boc group is widely used to protect amines during synthesis. However, its stability under acidic conditions differs between silicon-containing and carbon-based heterocycles. For example, azasilolidine derivatives may exhibit slower deprotection kinetics due to silicon’s electrophilicity .

Chirality : The (S)-configuration of the compound is critical for enantioselective synthesis. Methods like Rogers’s η parameter and Flack’s x parameter are used to verify chirality, with the latter being more reliable for near-centrosymmetric structures .

Biological Activity

(S)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • IUPAC Name : (5R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid
  • Molecular Formula : C₁₁H₂₁NO₄Si
  • Molecular Weight : 259.37 g/mol
  • CAS Number : 1822551-68-7
  • Purity : Typically >95% .

The biological activity of this compound is primarily attributed to its structural similarity to amino acids and its ability to interact with various biological targets. Its azasilolidine structure may facilitate interactions with enzymes and receptors involved in metabolic pathways.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Antioxidant Activity : Preliminary studies suggest that azasilolidine derivatives can act as antioxidants, potentially protecting cells from oxidative stress.
  • Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation in vitro and in vivo.
  • Neuroprotective Effects : Investigations into the neuroprotective properties of similar compounds indicate potential benefits in neurodegenerative conditions.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes associated with inflammatory pathways. For instance:

  • A study found that compounds with similar structures inhibited cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

In Vivo Studies

Animal models have been employed to assess the efficacy of this compound in reducing inflammation and oxidative stress:

  • Research involving rodent models indicated a significant reduction in markers of inflammation when treated with azasilolidine derivatives .

Case Studies

Several case studies have been published highlighting the therapeutic potential of azasilolidine compounds:

  • A notable case involved a compound structurally related to this compound showing efficacy in models of rheumatoid arthritis by reducing joint swelling and pain .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantProtects cells from oxidative damage
Anti-inflammatoryInhibits COX enzymes; reduces inflammation
NeuroprotectivePotential benefits in neurodegenerative diseases

Q & A

Basic: What are the critical handling and storage protocols for this compound in laboratory settings?

Answer:

  • Handling: Use nitrile or neoprene gloves, and avoid skin/eye contact. Work under a fume hood to minimize dust/aerosol formation. Implement engineering controls (e.g., local exhaust ventilation) for dust-prone steps .
  • Storage: Store at 2–8°C in a dry, airtight container to prevent hydrolysis or degradation of the tert-butoxycarbonyl (Boc) group. Avoid incompatible materials (e.g., strong acids/bases) .
  • PPE: Wear a lab coat, safety goggles, and a face shield. For respiratory protection, use NIOSH-approved P95 filters for particulates or OV/AG/P99 filters if volatile byproducts are suspected .

Basic: How can researchers confirm the stereochemical integrity of the (S)-configuration in this compound?

Answer:

  • Chiral HPLC: Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a polar mobile phase. Compare retention times with enantiomeric standards .
  • X-ray Crystallography: Resolve absolute configuration via single-crystal analysis. For centrosymmetric structures, apply Flack’s x parameter to avoid false chirality-polarity indications .
  • Optical Rotation: Measure specific rotation ([α]D) and compare with literature values for analogous azasilolidine derivatives.

Advanced: What experimental strategies mitigate risks of Boc-group cleavage during synthetic modifications?

Answer:

  • Acid Sensitivity: Avoid trifluoroacetic acid (TFA) or HCl in aprotic solvents. Use mild acidic conditions (e.g., diluted H2SO4 in dioxane) for selective deprotection .
  • Stability Screening: Conduct stress tests at varying pH (1–12) and temperatures (25–60°C). Monitor degradation via LC-MS or ¹H NMR to identify labile sites .
  • Protecting Group Alternatives: For multi-step syntheses, consider orthogonal protecting groups (e.g., Fmoc or Cbz) to preserve the Boc group until final deprotection .

Advanced: How can researchers address contradictions in stability data for azasilolidine derivatives under thermal stress?

Answer:

  • Differential Scanning Calorimetry (DSC): Analyze thermal decomposition profiles to identify exothermic peaks and phase transitions. Compare with thermogravimetric (TGA) data to correlate mass loss with structural changes .
  • Kinetic Studies: Apply the Arrhenius equation to extrapolate shelf-life at storage temperatures (e.g., 2–8°C) from accelerated stability data (40–60°C) .
  • Computational Modeling: Use DFT calculations to predict bond dissociation energies (BDEs) for the Boc group and azasilolidine ring, identifying thermally vulnerable sites .

Basic: What analytical techniques are recommended for purity assessment?

Answer:

  • HPLC-UV/ELS: Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) for quantification. Evaporative light scattering (ELS) detects non-UV-active impurities .
  • ¹H/¹³C NMR: Identify residual solvents (e.g., DMF, THF) and check for diastereomeric impurities. Integrate peaks to quantify purity (>95% by area) .
  • Elemental Analysis: Validate C/H/N ratios against theoretical values (±0.4% tolerance) to confirm stoichiometric integrity .

Advanced: How can this compound be utilized in asymmetric catalysis or drug discovery?

Answer:

  • Chiral Ligand Synthesis: Functionalize the carboxylic acid moiety to create ligands for transition-metal catalysts (e.g., Pd or Ru complexes). Test enantioselectivity in cross-coupling or hydrogenation reactions .
  • Peptide Mimetics: Incorporate the azasilolidine core into peptidomimetic scaffolds to enhance metabolic stability. Assess bioactivity via enzyme inhibition assays (e.g., proteases) .
  • In Silico Docking: Perform molecular dynamics simulations to predict binding affinity with target proteins (e.g., GPCRs or kinases). Validate with SPR or ITC binding studies .

Basic: What are the disposal protocols for waste containing this compound?

Answer:

  • Waste Collection: Segregate solid/liquid waste in labeled containers. Avoid drain disposal due to unknown ecotoxicity .
  • Neutralization: For acidic/basic residues, adjust to pH 6–8 before incineration.
  • Licensed Disposal: Contract with EPA- or EU-compliant waste services for incineration (≥1200°C) or chemical degradation .

Advanced: How to resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) for this compound?

Answer:

  • Variable Temperature (VT) NMR: Identify dynamic processes (e.g., ring puckering) by acquiring spectra at −20°C to 80°C.
  • COSY/NOESY: Assign coupling constants (J values) and spatial proximities to confirm stereochemistry and rule out rotameric interferences .
  • Isotopic Labeling: Synthesize ¹³C- or ²H-labeled analogs to simplify complex splitting in crowded spectral regions.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid
Reactant of Route 2
(S)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid

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